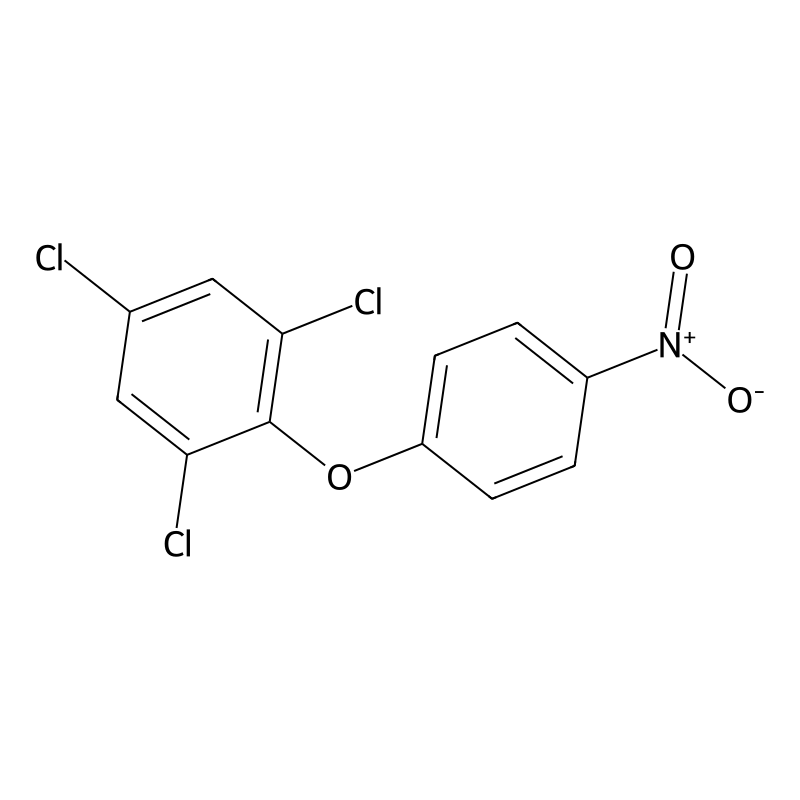Chlornitrofen

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Biodegradation and Environmental Impact
Researchers have investigated the biodegradation of chlornitrofen in various environments, particularly rice paddies where it was commonly used. Studies explored the breakdown process by microorganisms and the potential formation of mutagenic byproducts. Source: Biodegradation of herbicide chlornitrofen (CNP) and mutagenicity of its degradation products, Water Science & Technology:
Another area of research focused on the fate of these mutagenic byproducts under different conditions. Scientists examined how these mutagens behaved under aerobic and anaerobic environments to assess their persistence and potential environmental impact. Source: Fate of Mutagenicity Produced During Anaerobic Biodegradation of the Herbicide Chlornitrofen (CNP), Journal of Environmental Science and Health, Part B:
Analytical Techniques
- Developing sensitive methods for detecting chlornitrofen residues has also been a research focus. Electrochemical techniques like square-wave adsorptive stripping voltammetry have been explored for this purpose. Source: New sensitive square-wave adsorptive stripping voltammetric determination of pesticide chlornitrofen, and an evaluation of its corrosivity towards steel agricultural equipment:
Chlornitrofen is a synthetic herbicide belonging to the diphenyl ether class, primarily used for controlling a variety of weeds in agricultural settings. Its chemical formula is C₁₂H₆Cl₃NO₃, and it is characterized by the presence of three chlorine atoms, one nitro group, and a phenolic structure. Chlornitrofen exhibits a melting point of approximately 105.5 °C and a boiling point around 210 °C at reduced pressure . The compound was first introduced in the 1960s and has since been utilized in various agricultural applications.
- Unknown Function: No scientific research currently details the mechanism of action of Chlornitrofen. This suggests the compound might not be well-studied or have a known biological function.
- Limited Information: Due to the lack of research on Chlornitrofen, no data exists on its potential toxicity, flammability, or reactivity. It is important to handle any unknown compound with caution until its properties are better understood.
- Hydrolysis: This is the primary reaction leading to the degradation of chlornitrofen in soil environments, where water molecules react with the compound to break down its structure .
- Biodegradation: Microbial action can lead to the transformation of chlornitrofen into less harmful substances. Studies have shown that mixed bacterial cultures can significantly alter its mutagenicity during aerobic biodegradation processes .
- Chemical Stability: Chlornitrofen is relatively stable under standard conditions but can degrade under extreme pH levels or high temperatures.
Chlornitrofen exhibits notable biological activity, particularly concerning its effects on hormonal receptors. Research indicates that it can interact with androgen and estrogen receptors, potentially leading to endocrine disruption . The compound's mutagenic potential has also been studied, revealing that its mutagenicity may change during biodegradation processes, which raises concerns about its environmental impact and safety for non-target organisms .
The synthesis of chlornitrofen typically involves several steps:
- Nitration: A precursor compound undergoes nitration to introduce the nitro group.
- Chlorination: Chlorine is added to achieve the desired chlorinated structure.
- Coupling Reaction: The chlorinated nitro compound is then coupled with another aromatic compound to form the final diphenyl ether structure.
These methods ensure that the final product retains its herbicidal properties while minimizing impurities.
Uniqueness of Chlornitrofen
Chlornitrofen's uniqueness lies in its specific combination of three chlorine atoms and a nitro group, which contribute to its distinctive biological activity and environmental behavior compared to other similar compounds. Its dual role as both an herbicide and a subject of toxicological research further distinguishes it within its class.
Studies on chlornitrofen have focused on its interactions with biological systems and environmental factors:
- Mutagenicity Studies: Research has demonstrated that chlornitrofen's mutagenic effects can vary based on environmental conditions and microbial activity during biodegradation .
- Hormonal Activity: Investigations into its effects on androgen and estrogen receptors highlight potential risks associated with exposure to this herbicide, particularly regarding reproductive health in wildlife and humans .
Purity
XLogP3
Exact Mass
LogP
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard







